molecular formula C14H20N2O4 B5859848 N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide

N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide

Cat. No. B5859848
M. Wt: 280.32 g/mol
InChI Key: JKIFOKHZTIUWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide, also known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPB is a hydrazide derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In particular, N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been shown to inhibit the replication of certain viruses, such as the herpes simplex virus.
Biochemical and Physiological Effects
N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and inhibit the replication of viruses. In animal studies, N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been shown to reduce the severity of inflammation in models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, one of the limitations of using N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide is its potential toxicity and side effects. Careful consideration must be given to the concentration and duration of exposure to N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide in order to minimize any potential adverse effects.

Future Directions

There are numerous future directions for research on N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide. One area of interest is the development of N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide and its potential applications in various fields, such as medicine and agriculture. Finally, research is needed to explore the potential use of N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide in combination with other drugs or therapies for the treatment of various diseases.
Conclusion
In conclusion, N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide involves a multi-step process that has been optimized for high yield and purity. N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The mechanism of action of N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide involves the inhibition of various enzymes and proteins in the body. N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has a range of biochemical and physiological effects and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. However, careful consideration must be given to the potential toxicity and side effects of N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide in lab experiments. There are numerous future directions for research on N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide, including the development of N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide derivatives with improved efficacy and reduced toxicity, further studies on its mechanism of action, and exploration of its potential use in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride. The resulting compound is then reacted with 2,2-dimethylpropanehydrazide to form N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide.

Scientific Research Applications

N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In environmental science, N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has been used as a chelating agent for heavy metal ions in water treatment.

properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)13(18)16-15-12(17)10-7-6-9(19-4)8-11(10)20-5/h6-8H,1-5H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIFOKHZTIUWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide

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